

Application Note: Quantitative Analysis of Lavandulyl Acetate using High-Performance Liquid Chromatography

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Compound of Interest

Compound Name: Lavandulyl acetate

Cat. No.: B123112

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Introduction

Lavandulyl acetate is a naturally occurring monoterpene ester and a key aromatic component of lavender oil, contributing to its characteristic floral and fruity scent.[1] Accurate quantification of **lavandulyl acetate** is crucial for the quality control of essential oils and in the development of pharmaceuticals and cosmetics. While gas chromatography (GC) is a prevalent technique for the analysis of volatile compounds in essential oils, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly for non-volatile or thermally labile matrices.[2] This application note details a robust reversed-phase HPLC (RP-HPLC) method for the determination of **lavandulyl acetate**.

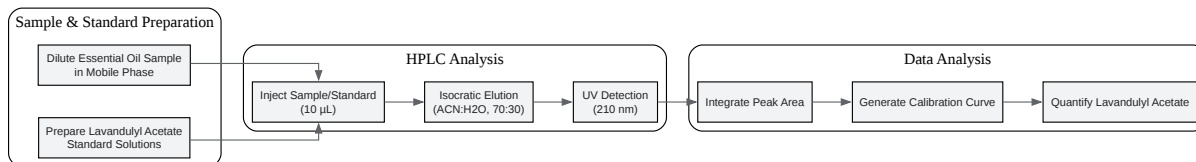
Analytical Method

A reversed-phase HPLC method with UV detection was developed to separate and quantify **lavandulyl acetate**. The chromatographic conditions were optimized to achieve a sharp peak shape and adequate retention.

Chromatographic Conditions

Parameter	Value
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase	Acetonitrile:Water (70:30, v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30°C
Detection Wavelength	210 nm
Run Time	10 minutes

Experimental Workflow



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Caption: Experimental workflow for the HPLC analysis of **lavandulyl acetate**.

Protocols

1. Preparation of Standard Solutions

- **Primary Stock Solution (1000 µg/mL):** Accurately weigh 10 mg of pure **lavandulyl acetate** standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

- **Working Standard Solutions:** Perform serial dilutions of the primary stock solution with the mobile phase (Acetonitrile:Water, 70:30) to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Preparation of Sample Solution

- **Essential Oil Sample:** Accurately weigh 100 mg of the lavender essential oil sample.
- **Dilution:** Dissolve the oil in 10 mL of acetonitrile in a volumetric flask.
- **Filtration:** Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC Analysis Protocol

- **System Equilibration:** Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
- **Standard Injection:** Inject 10 µL of each working standard solution in ascending order of concentration.
- **Sample Injection:** Inject 10 µL of the prepared sample solution.
- **Data Acquisition:** Record the chromatograms and integrate the peak area for **lavandulyl acetate**.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data obtained from the analysis of a lavender essential oil sample.

Table 1: Quantitative Analysis of **Lavandulyl Acetate** in Lavender Essential Oil

Sample	Retention Time (min)	Peak Area (mAU*s)	Concentration (µg/mL)	% (w/w) in Essential Oil
Standard (50 µg/mL)	4.52	125430	50.0	N/A
Lavender Oil Sample	4.51	98765	39.4	3.94%

Method Validation Summary

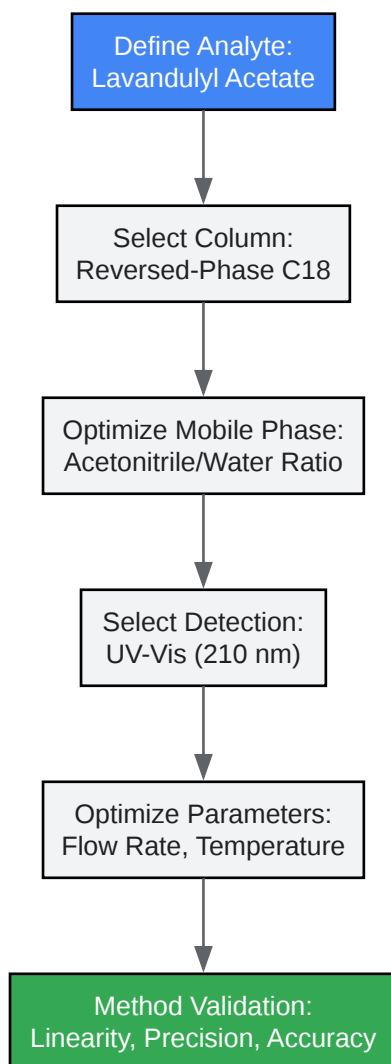
The proposed HPLC method was validated for linearity, precision, and accuracy. The results are summarized in the table below.

Table 2: Method Validation Parameters

Parameter	Result
Linearity (R^2)	0.9995 (1-100 µg/mL)
Limit of Detection (LOD)	0.5 µg/mL
Limit of Quantification (LOQ)	1.5 µg/mL
Precision (%RSD, n=6)	1.8%
Accuracy (% Recovery)	98.5% - 101.2%

HPLC Method Development Logic

The development of a robust HPLC method involves a series of logical steps to ensure accurate and reliable results.



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Caption: Logical steps for HPLC method development.

Conclusion

The described RP-HPLC method provides a reliable and efficient means for the quantitative determination of **lavandulyl acetate** in essential oil samples. The method is straightforward, reproducible, and can be readily implemented in quality control laboratories for the routine analysis of lavender-based products.

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References

- 1. Lavandulyl acetate - Wikipedia [en.wikipedia.org]
- 2. Chemometric Analysis of Lavender Essential Oils Using Targeted and Untargeted GC-MS Acquired Data for the Rapid Identification and Characterization of Oil Quality - PMC [pmc.ncbi.nlm.nih.gov]
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